molecular formula C10H21NO B2549960 4-Amino-2-cyclohexylbutan-2-ol CAS No. 1368332-19-7

4-Amino-2-cyclohexylbutan-2-ol

Cat. No.: B2549960
CAS No.: 1368332-19-7
M. Wt: 171.284
InChI Key: RLXPHHPHRJZEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-cyclohexylbutan-2-ol is an organic compound with the molecular formula C10H21NO It is a secondary alcohol and an amine, featuring a cyclohexyl group attached to the butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-cyclohexylbutan-2-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor. For instance, the reduction of 4-Amino-2-cyclohexylbutan-2-one using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas to reduce the precursor compounds efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-cyclohexylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form amines or other derivatives using reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products

    Oxidation: 4-Amino-2-cyclohexylbutan-2-one

    Reduction: Various amine derivatives

    Substitution: Substituted amines or other functionalized derivatives

Scientific Research Applications

4-Amino-2-cyclohexylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclohexylbutan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-cyclohexylbutan-2-one: Similar structure but with a ketone group instead of an alcohol.

    2-Amino-4-cyclohexylbutanol: Similar structure but with the amino group at a different position.

    Cyclohexylamine: Contains the cyclohexyl group and an amino group but lacks the butanol backbone.

Uniqueness

4-Amino-2-cyclohexylbutan-2-ol is unique due to the presence of both an amino group and a secondary alcohol, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

4-amino-2-cyclohexylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h9,12H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXPHHPHRJZEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)(C1CCCCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.